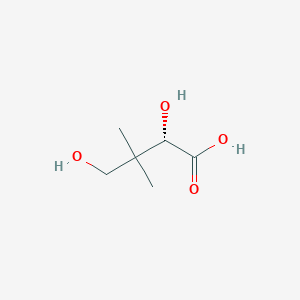

(2S)-2,4-ジヒドロキシ-3,3-ジメチルブタン酸

概要

説明

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

科学的研究の応用

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.

作用機序

Target of Action

L-Pantoic acid primarily targets the enzyme pantothenate synthetase . This enzyme is responsible for the ATP-dependent condensation of L-Pantoic acid and β-alanine to yield L-Pantothenic acid (Vitamin B5), a precursor to coenzyme A .

Mode of Action

L-Pantoic acid interacts with its target, pantothenate synthetase, in an ATP-dependent manner. The enzyme accepts a wide range of structurally diverse amines, including β-alanine, the natural amine substrate . This interaction results in the production of L-Pantothenic acid .

Biochemical Pathways

L-Pantoic acid plays a crucial role in the biosynthesis of coenzyme A (CoA) . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

It’s known that small quantities of its amide, l-pantothenic acid, are found in nearly every food, suggesting a wide distribution and good bioavailability .

Result of Action

The action of L-Pantoic acid results in the production of L-Pantothenic acid, which is a precursor to coenzyme A . CoA is involved in a myriad of metabolic reactions, impacting carbohydrate, protein, and fatty acid metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation steps to introduce the hydroxyl groups and the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using specific dehydrogenases can be employed to convert precursor molecules into the desired product with high yield and purity. The process may also involve fermentation techniques where microorganisms are engineered to produce the compound.

化学反応の分析

Types of Reactions: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products:

- Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.

- Reduction of the carboxylic acid group can produce primary alcohols.

- Substitution reactions can lead to the formation of halogenated derivatives.

類似化合物との比較

(2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

2,4-Dihydroxy-3,3-dimethylpentanoic acid: A structurally similar compound with an additional carbon atom in the backbone.

2,4-Dihydroxy-3-methylbutanoic acid: A related compound with one less methyl group.

Uniqueness: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other specialized chemicals.

生物活性

(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is an alpha hydroxy acid with significant biological relevance. It is a precursor to pantothenic acid (vitamin B5), which is essential for the synthesis of coenzyme A (CoA). This compound plays a crucial role in various metabolic pathways, influencing cellular processes including energy production and the metabolism of carbohydrates, fats, and proteins.

- Molecular Formula : C₆H₁₂O₄

- Molecular Weight : 148.16 g/mol

- Melting Point : 124 °C

- Solubility : Slightly soluble in methanol and water

- pKa : 3.73

Pantoic acid undergoes biosynthesis from ketoisovalerate through hydroxymethylation. Its conversion to pantothenic acid is facilitated by the enzyme ketopantoic acid reductase, which catalyzes the stereospecific reduction of keto-pantoic acid to D-pantoic acid. This process is critical for the synthesis of CoA, which is vital for numerous biochemical reactions in living organisms.

Cellular Effects

Pantoic acid influences various cellular processes by its role in forming pantothenic acid and subsequently CoA. CoA is involved in:

- Fatty Acid Metabolism : Essential for the synthesis and oxidation of fatty acids.

- Amino Acid Metabolism : Plays a role in the metabolism of amino acids.

- Energy Production : Involved in the citric acid cycle, facilitating ATP production.

Pharmacokinetics

Pantoic acid is a water-soluble compound that can be readily absorbed in biological systems. Its stability under neutral conditions allows it to function effectively within metabolic pathways.

Research Findings

Several studies have explored the biological activity of pantoic acid:

- Metabolic Studies : Research indicates that pantoic acid is integral to metabolic pathways involving energy production and nutrient metabolism. For instance, studies have shown that deficiencies in pantothenic acid can lead to impaired energy metabolism and increased fatigue .

- Enzyme Interactions : Pantoic acid has been used in studies examining enzyme-substrate interactions due to its chiral nature. Its ability to act as a substrate for various enzymes highlights its importance in biochemical research .

- Antimicrobial Activity : Some derivatives of pantoic acid exhibit antimicrobial properties, particularly against gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Nutritional Impact on Energy Metabolism

A study conducted on rats indicated that supplementation with pantothenic acid (derived from pantoic acid) significantly improved energy levels and metabolic efficiency during physical activity. The results demonstrated enhanced endurance and reduced fatigue compared to control groups lacking sufficient pantothenic acid .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that certain formulations containing pantoic acid derivatives inhibited the growth of MRSA strains. The study measured the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth, providing insights into its potential as a therapeutic agent .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid | C₆H₁₂O₄ | Similar metabolic roles but different enzyme interactions |

| 2,4-Dihydroxy-3-methylbutanoic acid | C₆H₁₂O₄ | Related compound with distinct biological effects |

| Pantothenic Acid | C₉H₁₇NO₅S | Directly involved in CoA synthesis; essential vitamin |

特性

IUPAC Name |

(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10422517 | |

| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-32-9 | |

| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the enzymatic applications of L-pantoic acid derivatives?

A1: L-Pantoic acid, specifically its lactone form (L-pantolactone), is a key chiral building block in the synthesis of pantothenic acid (vitamin B5). Research has focused on utilizing enzymes like L-pantolactone hydrolase to achieve the resolution of racemic pantolactone. This enzyme selectively hydrolyzes L-pantolactone to L-pantoic acid, leaving D-pantolactone for further use []. This method offers a sustainable alternative to chemical synthesis.

Q2: Which microorganisms are known to produce enzymes capable of modifying L-pantoic acid derivatives?

A2: Several microorganisms have been identified as sources of enzymes that can interact with L-pantoic acid derivatives. For instance, Agrobacterium tumefaciens [, ] has been found to produce a novel lactonohydrolase that specifically hydrolyzes L-pantolactone. Additionally, various strains of fungi like Fusarium, Gibberella, Aspergillus, Penicillium, Rhizopus, Gliocladium, and Aureobasidium are reported to possess D-pantoic acid lactone hydrolase activity [].

Q3: Can the activity of L-pantolactone hydrolase be improved for industrial applications?

A3: Yes, studies have demonstrated that the activity of L-pantolactone hydrolase can be significantly enhanced through directed evolution. By introducing specific mutations, such as F62S, K197D, and F100L, the enzyme's activity can be increased by up to 2.3-fold []. This improvement can lead to more efficient biocatalytic processes for D-pantolactone production.

Q4: How is L-pantolactone hydrolase characterized?

A4: L-pantolactone hydrolase from Agrobacterium tumefaciens has been identified as a 30 kDa Zn2+-dependent hydrolase []. Its kinetic parameters, Km and Vmax, for L-pantolactone are 7 mM and 30 U/mg, respectively. The enzyme is inhibited by chelating agents and certain metal ions, suggesting the importance of the zinc ion in its catalytic activity [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。